2,5-Difluoro-4-methylbenzonitrile
Overview
Description
2,5-Difluoro-4-methylbenzonitrile is an organic compound with the chemical formula C8H5F2N. It is a colorless to light yellow crystal or powdery solid with a distinct benzonitrile odor .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Difluoro-4-methylbenzonitrile can be synthesized by reacting fluorinated phthalic anhydride with magnesium cyanide . The reaction typically involves specific conditions to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 2,5-Difluoro-4-methylbenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of fluorine atoms, it can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to different products.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or alkoxides, often under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of substituted benzonitriles, while oxidation and reduction can yield various functionalized derivatives.
Scientific Research Applications
2,5-Difluoro-4-methylbenzonitrile has diverse applications across scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,5-Difluoro-4-methylbenzonitrile exerts its effects depends on the specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the fluorine atoms and the nitrile group. These groups can affect the compound’s behavior in nucleophilic substitution and other reactions, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
- 2,4-Difluorobenzonitrile
- 4-Methylbenzonitrile
- 2,5-Difluorotoluene
Comparison: 2,5-Difluoro-4-methylbenzonitrile is unique due to the presence of both fluorine atoms and a methyl group on the benzene ring, which can significantly influence its chemical reactivity and physical properties compared to similar compounds. The combination of these substituents makes it a valuable compound for specific synthetic applications and research purposes .
Properties
IUPAC Name |
2,5-difluoro-4-methylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N/c1-5-2-8(10)6(4-11)3-7(5)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNDTPNCYOHHFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629197 | |
Record name | 2,5-Difluoro-4-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80629197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003708-66-4 | |
Record name | 2,5-Difluoro-4-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80629197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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